molecular formula C14H12BrN3O B11780052 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline

2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline

Cat. No.: B11780052
M. Wt: 318.17 g/mol
InChI Key: XUNVHGPELVQTEM-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline is a complex organic compound with a unique structure that includes a bromine atom, dimethyl groups, and an oxazolo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline typically involves multi-step organic reactions. One common method includes the formation of the oxazolo[4,5-c]pyridine core, followed by bromination and subsequent N,N-dimethylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated anilines and oxazolo[4,5-c]pyridine derivatives. Examples include:

  • 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline
  • 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-a]pyridin-2-yl)aniline

Uniqueness

What sets 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline apart is its specific structural configuration, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline

InChI

InChI=1S/C14H12BrN3O/c1-18(2)12-4-3-9(7-10(12)15)14-17-11-8-16-6-5-13(11)19-14/h3-8H,1-2H3

InChI Key

XUNVHGPELVQTEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=CN=C3)Br

Origin of Product

United States

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